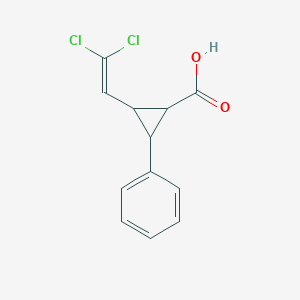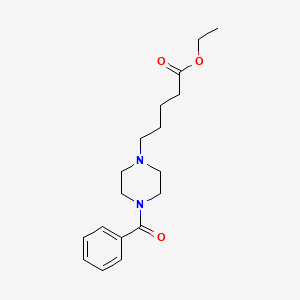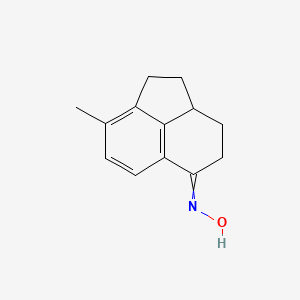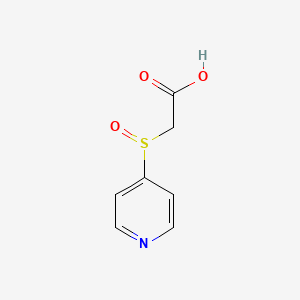
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid is a synthetic compound known for its unique chemical structure and properties. It is a derivative of cyclopropane carboxylic acid, featuring a dichloroethenyl group and a phenyl group. This compound is of significant interest in various fields, including chemistry, biology, and industry, due to its versatile applications and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid typically involves the reaction of 3-phenylcyclopropane-1-carboxylic acid with 2,2-dichloroethene under specific conditions. One common method includes the use of a catalyst such as DMF (dimethylformamide) and a solvent like n-hexane. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then further reacted to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization from a methanol-water mixture, are common practices to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the dichloroethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted cyclopropane derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an insecticide and acaricide.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, as an insecticide, it acts on the nerve cell membrane to disrupt the sodium channel current, leading to delayed repolarization and paralysis of pests . This disruption is primarily due to the compound’s ability to bind to and inhibit the function of sodium channels in the nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Permethrin: A widely used insecticide with a similar structure, featuring a 3-phenoxybenzyl group.
Cyfluthrin: Another insecticide with a cyano group and a 4-fluoro-3-phenoxyphenyl group.
Dichlorvos: An organophosphate insecticide with a 2,2-dichloroethenyl group .
Uniqueness
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloroethenyl group enhances its reactivity, while the phenyl group contributes to its stability and potential biological activity.
Eigenschaften
CAS-Nummer |
63649-21-8 |
|---|---|
Molekularformel |
C12H10Cl2O2 |
Molekulargewicht |
257.11 g/mol |
IUPAC-Name |
2-(2,2-dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H10Cl2O2/c13-9(14)6-8-10(11(8)12(15)16)7-4-2-1-3-5-7/h1-6,8,10-11H,(H,15,16) |
InChI-Schlüssel |
DXFQNJWMFLUOIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C2C(=O)O)C=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)

![Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate](/img/structure/B14512187.png)

![2-[(Didecylamino)methyl]-6-methylphenol](/img/structure/B14512208.png)
![12H-Benzo[a]phenothiazine, 10-methyl-](/img/structure/B14512216.png)


![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14512247.png)
![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)
![1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14512262.png)

